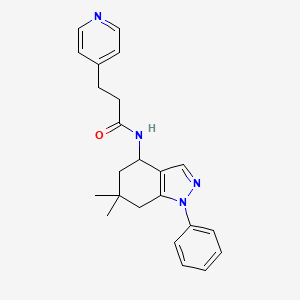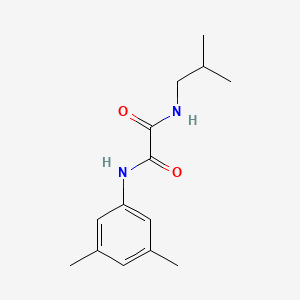![molecular formula C23H28N2O6 B5033560 1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5033560.png)
1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through a specific method and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by increasing the levels of certain neurotransmitters in the brain, which can help to alleviate symptoms of depression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as increase the levels of certain neurotransmitters in the brain. Additionally, it has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate in lab experiments include its potential applications as an antitumor agent and antidepressant, as well as its antioxidant properties. However, there are also limitations to using this compound in lab experiments. These include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate. These include further studies on its potential applications as an antitumor agent and antidepressant, as well as investigations into its mechanism of action and potential side effects. Additionally, there may be potential applications for this compound in other fields, such as neurology and immunology. Further research is needed to fully explore the potential of this compound.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. Its potential applications as an antitumor agent and antidepressant, as well as its antioxidant properties, make it a compound of interest in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate involves a series of chemical reactions. The starting materials include 1-benzylpiperazine and 4-methylphenol, which undergo a reaction to form 1-(2-methylbenzyl)piperazine. This compound is then further reacted with chloroacetyl chloride to form 1-(2-methylbenzyl)-4-chloromethylpiperazine. Finally, the compound is reacted with 4-methylphenoxyacetic acid to form this compound.
Aplicaciones Científicas De Investigación
1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has shown potential applications in scientific research. It has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as an antidepressant, as it has been found to increase the levels of certain neurotransmitters in the brain.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.C2H2O4/c1-17-7-9-20(10-8-17)25-16-21(24)23-13-11-22(12-14-23)15-19-6-4-3-5-18(19)2;3-1(4)2(5)6/h3-10H,11-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMPPPHNRKEBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5033495.png)
![2-({[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B5033503.png)
![2-[2-nitro-5-(1-piperazinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5033522.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5033524.png)


![[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5033538.png)

![N-[2-(4-benzoyl-1-piperazinyl)-1,1-dimethylethyl]-4-chlorobenzenesulfonamide](/img/structure/B5033548.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5033556.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5033565.png)
![N-(3,4-difluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5033572.png)
![3-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5033578.png)
